2-{[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dimethylacetamide 2-{[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dimethylacetamide
Brand Name: Vulcanchem
CAS No.: 876878-49-8
VCID: VC21381957
InChI: InChI=1S/C12H13N3O3S/c1-15(2)10(17)7-19-12-14-13-11(18-12)8-3-5-9(16)6-4-8/h3-6,16H,7H2,1-2H3
SMILES: CN(C)C(=O)CSC1=NN=C(O1)C2=CC=C(C=C2)O
Molecular Formula: C12H13N3O3S
Molecular Weight: 279.32g/mol

2-{[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dimethylacetamide

CAS No.: 876878-49-8

Cat. No.: VC21381957

Molecular Formula: C12H13N3O3S

Molecular Weight: 279.32g/mol

* For research use only. Not for human or veterinary use.

2-{[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dimethylacetamide - 876878-49-8

Specification

CAS No. 876878-49-8
Molecular Formula C12H13N3O3S
Molecular Weight 279.32g/mol
IUPAC Name 2-[[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N,N-dimethylacetamide
Standard InChI InChI=1S/C12H13N3O3S/c1-15(2)10(17)7-19-12-14-13-11(18-12)8-3-5-9(16)6-4-8/h3-6,16H,7H2,1-2H3
Standard InChI Key BTYCZMQSJHWBNW-UHFFFAOYSA-N
SMILES CN(C)C(=O)CSC1=NN=C(O1)C2=CC=C(C=C2)O
Canonical SMILES CN(C)C(=O)CSC1=NN=C(O1)C2=CC=C(C=C2)O

Introduction

2-{[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dimethylacetamide is a complex organic compound that combines various functional groups, including a 1,3,4-oxadiazole ring, a hydroxyphenyl moiety, and an N,N-dimethylacetamide group. This compound is of interest due to its potential applications in medicinal chemistry and materials science.

Synthesis and Preparation

The synthesis of such compounds typically involves multi-step reactions. Although specific synthesis details for 2-{[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dimethylacetamide are not widely documented, similar compounds are often prepared through condensation reactions involving hydrazides and carboxylic acids or their derivatives, followed by cyclization steps .

Molecular Weight and Formula

  • Molecular Formula: C12H13N3O3S

  • Molecular Weight: Not explicitly documented, but can be calculated based on the atomic masses of its constituent elements.

Predicted Collision Cross Section (CCS)

The predicted CCS values for this compound, which can be useful in mass spectrometry analyses, are as follows:

Adductm/zPredicted CCS (Ų)
[M+H]+280.07503161.8
[M+Na]+302.05697172.9
[M+NH4]+297.10157168.2
[M+K]+318.03091168.6
[M-H]-278.06047165.0
[M+Na-2H]-300.04242167.0
[M]+279.06720164.6
[M]-279.06830164.6

Solubility and Stability

Information on the solubility and stability of this compound is limited. Generally, compounds with similar structures may exhibit moderate solubility in organic solvents.

Biological and Pharmacological Activities

While specific biological activities of 2-{[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dimethylacetamide are not documented, compounds featuring the 1,3,4-oxadiazole scaffold have shown potential in various therapeutic areas, including neuroprotection and enzyme inhibition . The presence of a hydroxyphenyl group could contribute to antioxidant properties.

Applications and Future Directions

Given its structural complexity, this compound might be explored for applications in medicinal chemistry, particularly in the development of novel therapeutic agents. The incorporation of different functional groups allows for the modulation of biological activities, making it a candidate for further research.

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